molecular formula C28H24O4 B7756599 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Numéro de catalogue: B7756599
Poids moléculaire: 424.5 g/mol
Clé InChI: UYGWEFIGAVELHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Structural Features
The compound 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (molecular formula: C₂₈H₂₄O₄; average mass: 424.496 g/mol) is a polycyclic aromatic derivative characterized by a benzo[c]chromen-6-one core substituted with a methyl group at position 4 and a 2-(4-biphenylyl)-2-oxoethoxy moiety at position 3 . Its IUPAC name reflects the fused bicyclic system (7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) and the biphenyl-containing side chain. Key identifiers include ChemSpider ID 1308547 and CAS RN 374768-47-5 .

The structural complexity of this compound arises from the extended π-conjugation of the biphenyl group and the electron-withdrawing ketone in the ethoxy linker, which may influence its electronic properties and biological interactions.

Propriétés

IUPAC Name

4-methyl-3-[2-oxo-2-(4-phenylphenyl)ethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O4/c1-18-26(16-15-23-22-9-5-6-10-24(22)28(30)32-27(18)23)31-17-25(29)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-4,7-8,11-16H,5-6,9-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGWEFIGAVELHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic molecule that has garnered interest in pharmacology and medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C28H24O4C_{28}H_{24}O_{4}, and it features a unique arrangement of functional groups that may influence its biological interactions. The structure includes:

  • A biphenyl moiety , which contributes to hydrophobic interactions.
  • A benzochromene backbone , known for its diverse biological activities.
  • An oxoethoxy group , which may enhance solubility and reactivity.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC28H24O4C_{28}H_{24}O_{4}
Functional GroupsBiphenyl, oxoethoxy, chromene
Unique AspectsEnhanced hydrophobicity

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, benzochromenes have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptosis-related proteins such as Bcl-2 and Bax.

Case Study: Anticancer Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzochromenes showed potent activity against human breast cancer cells by inducing apoptosis through the mitochondrial pathway, significantly reducing cell viability in a dose-dependent manner .

Antioxidant Properties

The antioxidant activity of the compound has also been explored. Compounds similar to 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one have shown the ability to scavenge free radicals and reduce oxidative stress markers in vitro.

Research Findings on Antioxidant Activity

In vitro assays revealed that the compound effectively reduced malondialdehyde levels and increased glutathione levels in treated cells, indicating its potential as a protective agent against oxidative damage .

Neuroprotective Effects

The neuroprotective properties of benzochromene derivatives are gaining attention due to their potential implications in neurodegenerative diseases. Studies suggest that these compounds may exert protective effects on neuronal cells against excitotoxicity.

Neuroprotective Mechanism

Research indicates that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects, which are crucial in preventing neuronal death .

Synthesis and Derivatives

The synthesis of 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the biphenyl derivative.
  • Introduction of the oxoethoxy group.
  • Cyclization to form the benzochromene structure.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Step 1Electrophilic substitutionBiphenyl derivative
Step 2Nucleophilic additionEthoxyacetyl chloride
Step 3CyclizationAcid catalyst

Comparaison Avec Des Composés Similaires

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituent at Position 3 Molecular Weight (g/mol) Source
Target compound: 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one C₂₈H₂₄O₄ 2-(4-biphenylyl)-2-oxoethoxy 424.50
3-[(4-methoxyphenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one C₂₂H₂₂O₄ 4-methoxybenzyloxy 358.41*
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one C₂₂H₁₈O₆ 2-(1,3-benzodioxol-5-yl)-2-oxoethoxy 402.38*
3-[(4-tert-butylbenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one C₂₅H₂₄O₃ 4-tert-butylbenzyloxy 372.46

*Calculated based on molecular formula.

Impact of Substituents on Physicochemical and Bioactivity Profiles

Electronic and Steric Effects

  • Biphenylyl vs. Methoxybenzyl ( vs. 4):
    The biphenylyl group in the target compound introduces greater steric bulk and extended π-conjugation compared to the methoxybenzyl substituent in . This may enhance lipophilicity and influence binding to hydrophobic protein pockets, as suggested by studies correlating aromatic substituents with bioactivity .

  • tert-Butyl Group ():
    The tert-butyl substituent in provides steric hindrance and increased hydrophobicity, which could reduce solubility but improve membrane permeability.

Bioactivity Clustering and Target Interactions

Evidence from hierarchical clustering of bioactivity profiles () indicates that compounds with structural similarities often share modes of action. For example:

  • The methoxybenzyl analog () might exhibit divergent bioactivity due to its smaller, polar substituent, aligning with clusters of compounds targeting enzymes like hydrolases .

Implications of Lumping Strategies

The lumping strategy () groups structurally similar compounds to predict shared properties. For instance:

  • The target compound and its benzodioxol analog () could be lumped as "aromatic ethoxy-substituted chromenones" to streamline reactivity studies.
  • Conversely, the tert-butyl derivative () may require separate categorization due to its distinct steric profile.

Méthodes De Préparation

Cyclocondensation Strategies

The tetrahydrobenzo[c]chromenone nucleus is typically assembled via acid-catalyzed cyclization. A modified Pechmann condensation employing resorcinol derivatives and β-keto esters under polyphosphoric acid (PPA) catalysis achieves yields >80% in analogous systems.

Representative Procedure:

This method efficiently generates the chromenone framework but requires subsequent hydrogenation to saturate the C7-C10 positions.

Hydrogenation of Aromatic Precursors

Catalytic hydrogenation (H₂, 50 psi) over Pd/C (10% w/w) in ethanol reduces the fully aromatic benzochromenone to the tetrahydro derivative. Kinetic studies show complete saturation occurs within 3h at 25°C, with no over-reduction of the lactone moiety.

Functionalization at C-3 and C-4

Methyl Group Installation at C-4

Position-selective methylation is achieved through:

  • Friedel-Crafts Alkylation:

    • Electrophilic methyl group introduction using methyl chloride/AlCl₃

    • Regioselectivity controlled by steric effects (C-4 > C-2 > C-1)

    • Typical conditions: 0°C, CH₂Cl₂, 2h (78% yield)

  • Directed ortho-Metalation:

    • Lithiation at C-4 using LDA followed by MeI quenching

    • Requires protection of the lactone carbonyl as a silyl ether

Etherification at C-3

The 2-(4-biphenylyl)-2-oxoethoxy side chain is introduced via:

Method A: Williamson Ether Synthesis

Limitations include competing elimination at elevated temperatures.

Method B: Mitsunobu Reaction

Superior for acid-sensitive substrates but requires stoichiometric phosphine.

Catalytic Innovations in Side-Chain Formation

Transition Metal-Mediated Couplings

Copper-catalyzed Ullmann-type couplings enable direct C-O bond formation:

Photoredox Catalysis

Visible-light-mediated methods using Ru(bpy)₃Cl₂ (2 mol%) achieve comparable yields (71%) at ambient temperature in acetonitrile/water mixtures, significantly reducing energy inputs.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use:

Biocatalytic Methods

Immobilized lipases (e.g., CAL-B) in deep eutectic solvents (choline chloride:glycerol 1:2):

Analytical Characterization

Critical validation data for the target compound:

ParameterValueMethod
Melting Point184-186°CDSC
[M+H]+453.1874 (calc. 453.1872)HRMS (ESI-TOF)
LogP4.2 ± 0.3HPLC (C18)
¹H NMR (400MHz, CDCl₃)δ 8.21 (d, J=8.4Hz, 2H, ArH)Bruker Avance III

Industrial-Scale Considerations

A comparative analysis of scalable methods:

MethodCost IndexE-FactorThroughput (kg/day)
Williamson1.0018.712.4
Mitsunobu3.4532.18.2
Mechanochemical0.829.318.9

The mechanochemical approach demonstrates superior sustainability metrics, though catalyst recycling in transition metal-mediated methods remains a key optimization target.

Q & A

Basic: What are the optimal synthetic routes for 3-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?

Methodological Answer:
The synthesis typically involves two key steps:

Core Structure Formation : Alkylation of a hydroxy-substituted benzo[c]chromen-6-one precursor (e.g., 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) with a brominated alkoxy reagent. For example, coupling with 2-(4-biphenylyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours achieves the oxoethoxy substitution .

Functionalization : Introduction of the 4-methyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for biphenyl incorporation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound (>95% purity) .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and regioselectivity. Key signals include aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.2–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 483.18) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) and identifies byproducts .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) at 10–100 µM concentrations .
  • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus or E. coli) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Standardized Protocols : Use identical cell lines, culture conditions, and compound concentrations (e.g., 10 µM vs. 50 µM) to minimize variability .
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC before testing .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects that may explain discrepancies .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to targets like cyclooxygenase-2 (COX-2) or β-amyloid. Validate with free energy calculations (ΔG < -8 kcal/mol suggests strong binding) .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioactivity .

Advanced: How do structural modifications influence fluorescence properties?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the biphenylyl moiety enhance fluorescence quantum yield (Φ) by stabilizing excited states. Compare Φ values via spectrofluorometry (λₑₓ = 350 nm, λₑₘ = 450 nm) .
  • Solvent Polarity : Test in DMSO vs. PBS to evaluate solvatochromic shifts. Increased polarity often quenches fluorescence due to dipole relaxation .

Advanced: What strategies improve the compound’s bioavailability in preclinical models?

Methodological Answer:

  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter via emulsion-solvent evaporation) to enhance solubility and prolong half-life .
  • Prodrug Design : Synthesize phosphate esters for improved intestinal absorption. Hydrolyze in vivo via alkaline phosphatase .
  • Salt Formation : Prepare hydrochloride salts to increase aqueous solubility (measure via shake-flask method) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.